molecular formula C23H15NO9 B13734887 4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B13734887
M. Wt: 449.4 g/mol
InChI Key: KVOBPYDDGODRNT-UHFFFAOYSA-N
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Description

4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound with the molecular formula C17H11NO9. It is known for its unique structure, which includes multiple carboxylic acid groups and a biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenyl isocyanate with 4-amino-[1,1’-biphenyl]-3,5-dicarboxylic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biochemical effects. The pathways involved may include coordination chemistry and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

Molecular Formula

C23H15NO9

Molecular Weight

449.4 g/mol

IUPAC Name

5-[4-[(3,5-dicarboxyphenyl)carbamoyl]phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H15NO9/c25-19(24-18-9-16(22(30)31)8-17(10-18)23(32)33)12-3-1-11(2-4-12)13-5-14(20(26)27)7-15(6-13)21(28)29/h1-10H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

KVOBPYDDGODRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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